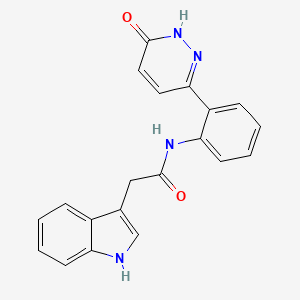
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as IDPPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has been synthesized using various methods and has shown promising results in scientific research applications.
Applications De Recherche Scientifique
Cardiotonic Activity
Compounds related to 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide have been explored for their potential in treating cardiovascular conditions. Notably, derivatives such as dihydropyridazinone cardiotonics have shown potent positive inotropic activity in animal models. This suggests their utility in developing treatments for heart failure by improving cardiac contractility (Robertson et al., 1986).
Antioxidant Activity
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity revealed significant results. These compounds, due to the strategic placement of halogens on the phenyl ring, exhibit considerable antioxidant activity. Such findings suggest their potential in the development of new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Antimicrobial Activity
The synthesis of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their evaluation as antimicrobial agents have shown promising results. These compounds displayed significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as novel antimicrobial agents (Almutairi et al., 2018).
Anti-Inflammatory and Analgesic Properties
The design, synthesis, and biological evaluation of related compounds have demonstrated their potential as DPPH scavenging, analgesic, and anti-inflammatory agents. Such activities suggest the compound's relevance in the development of new therapeutic agents for pain and inflammation management (Nayak et al., 2014).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19-10-9-18(23-24-19)15-6-2-4-8-17(15)22-20(26)11-13-12-21-16-7-3-1-5-14(13)16/h1-10,12,21H,11H2,(H,22,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKMMCWYTUZDKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2377115.png)
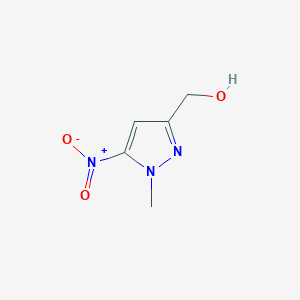
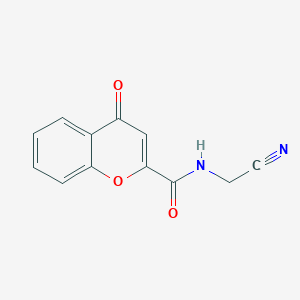
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2377119.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2377121.png)
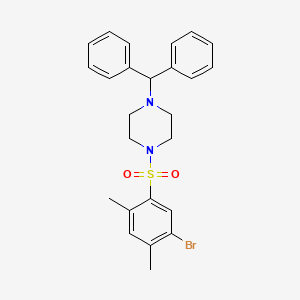
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377124.png)
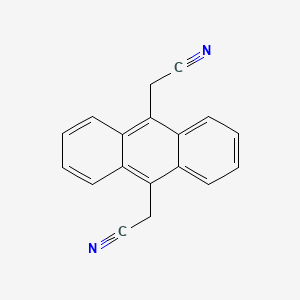
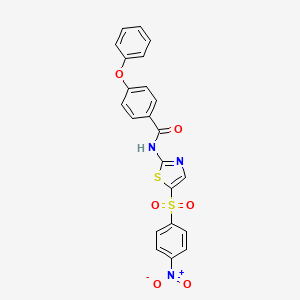
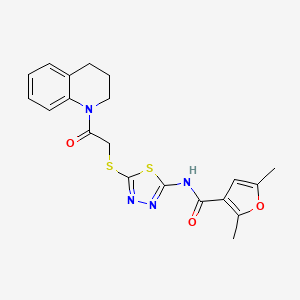
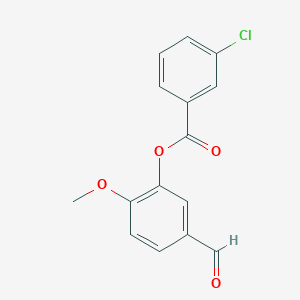
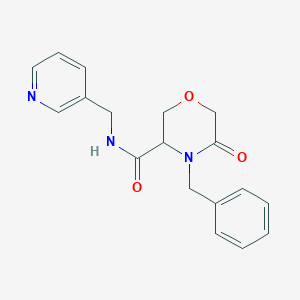
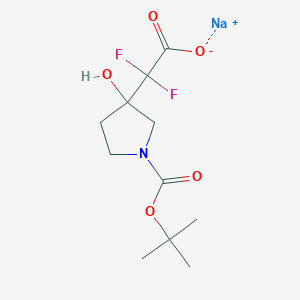
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)